molecular formula C11H8ClN5 B14047623 2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)

Cat. No.: B14047623
M. Wt: 245.67 g/mol
InChI Key: DTBMYSHZPNXMDE-UHFFFAOYSA-N
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Description

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is a compound that has garnered significant interest in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) typically involves the following steps:

    Formation of the pyrrolo[2,3-b]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the chloro group: The chloro group is introduced via a halogenation reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups .

Scientific Research Applications

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential as an anti-cancer agent, particularly in targeting fibroblast growth factor receptors (FGFRs).

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrimidinamine, 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl) is unique due to its specific halogen substitution, which imparts distinct electronic properties and biological activity. This makes it particularly effective in inhibiting FGFRs compared to its analogs .

Properties

Molecular Formula

C11H8ClN5

Molecular Weight

245.67 g/mol

IUPAC Name

4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine

InChI

InChI=1S/C11H8ClN5/c12-7-1-3-14-10-9(7)6(5-16-10)8-2-4-15-11(13)17-8/h1-5H,(H,14,16)(H2,13,15,17)

InChI Key

DTBMYSHZPNXMDE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1Cl)C(=CN2)C3=NC(=NC=C3)N

Origin of Product

United States

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